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Compound of Interest

Compound Name: (2,3-Dimethylphenyl)methanol

Cat. No.: B076419

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2,3-
dimethylphenyl)methanol, a key aromatic alcohol intermediate in various chemical
syntheses. The information presented herein is intended to support research and development
activities by providing detailed spectroscopic characterization, experimental methodologies,
and a logical workflow for analysis.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data for (2,3-dimethylphenyl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for (2,3-Dimethylphenyl)methanol
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~7.1-7.0 m 3H Ar-H
~4.6 S 2H -CH20H
~2.3 s 3H Ar-CHs (ortho)
~2.1 S 3H Ar-CHs (meta)
~1.5-2.0 brs 1H -OH

Note: Predicted values based on typical chemical shifts for similar aromatic alcohols. The broad
singlet for the hydroxyl proton is characteristic and its chemical shift can vary with
concentration and solvent.

Table 2: 13C NMR Spectroscopic Data for (2,3-Dimethylphenyl)methanol

Chemical Shift (8) ppm Assighment
~138 C-OH (quaternary)
~137 C-CHs (quaternary)
~135 C-CHs (quaternary)
~130 Ar-CH

~128 Ar-CH

~126 Ar-CH

~65 -CH20H

~20 Ar-CHs (ortho)

~16 Ar-CHs (meta)

Note: Predicted values based on typical chemical shifts for substituted aromatic compounds.

Infrared (IR) Spectroscopy
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Table 3: Key IR Absorptions for (2,3-Dimethylphenyl)methanol

Wavenumber (cm~?) Intensity Assignment

O-H stretch (hydrogen-

~3350 Strong, Broad

bonded)
~3020 Medium C-H stretch (aromatic)
~2920, ~2860 Medium C-H stretch (aliphatic)
~1600, ~1480 Medium-Strong C=C stretch (aromatic ring)
~1030 Strong C-O stretch (primary alcohol)

Note: These are characteristic absorption bands for aromatic alcohols.[1][2]

Mass Spectrometry (MS)

Table 4. Mass Spectrometry Data for (2,3-Dimethylphenyl)methanol

m/z Relative Intensity Assignment

136 Moderate [M]* (Molecular lon)
118 Strong [M - H20]*

105 Strong [M - CH20H]*

91 Very Strong [C7H7]* (Tropylium ion)

Note: Fragmentation pattern is consistent with benzylic alcohols, showing a characteristic loss
of water and fragmentation at the benzylic position.[3] The molecular ion peak is expected to be
present.[3]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above.
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NMR Spectroscopy

A solution of (2,3-dimethylphenyl)methanol (typically 5-25 mg) is prepared in a deuterated
solvent (e.g., CDCIs, 0.5-0.7 mL) and transferred to a 5 mm NMR tube.[4] *H and 3C NMR
spectra are acquired on a spectrometer operating at a field strength of 300 MHz or higher.[5]
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.qg.,
tetramethylsilane, TMS).[6] For unambiguous assignment of signals, 2D NMR experiments
such as COSY, HSQC, and HMBC can be performed.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For
a liquid sample like (2,3-dimethylphenyl)methanol, a thin film can be prepared by placing a
drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated
Total Reflectance (ATR) accessory can be used, where a small amount of the sample is placed
directly on the ATR crystal. The spectrum is typically recorded over the range of 4000-400
cm™i.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI)
source coupled to a gas chromatograph (GC-MS) for sample introduction and separation.[6]
The compound is injected into the GC, where it is vaporized and separated from any impurities.
The separated compound then enters the mass spectrometer, where it is ionized by a beam of
electrons (typically at 70 eV). The resulting charged fragments are separated by their mass-to-
charge ratio (m/z) by a mass analyzer and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical compound such as (2,3-dimethylphenyl)methanol.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of (2,3-Dimethylphenyl)methanol:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b076419#spectroscopic-data-nmr-ir-ms-for-2-3-
dimethylphenyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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